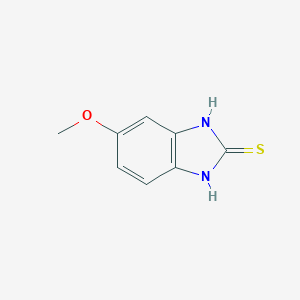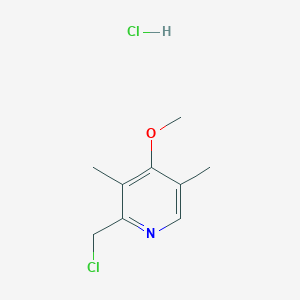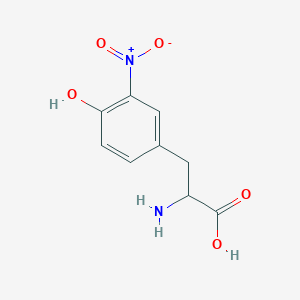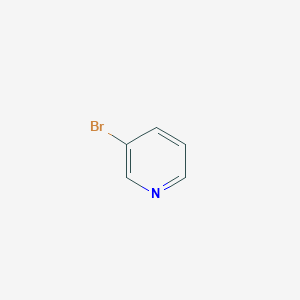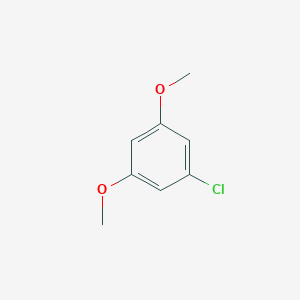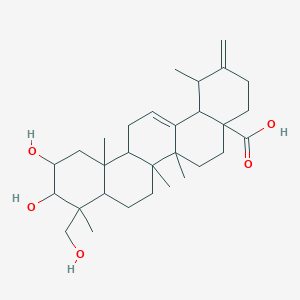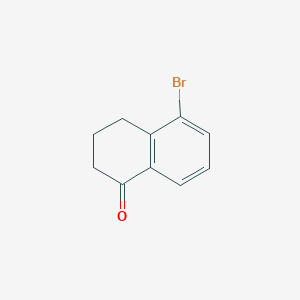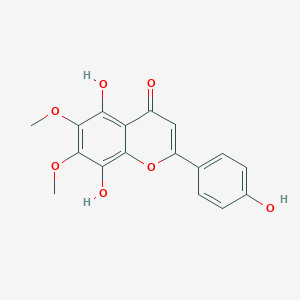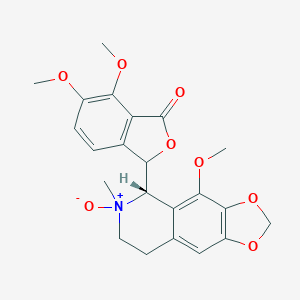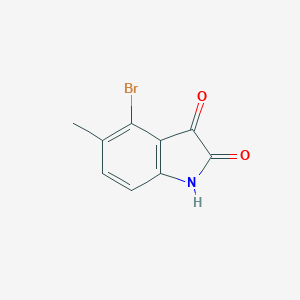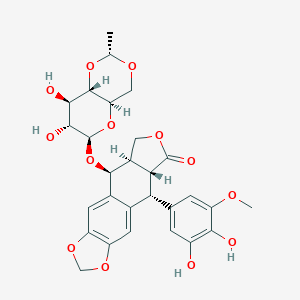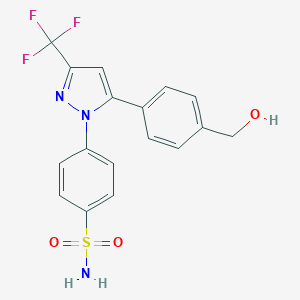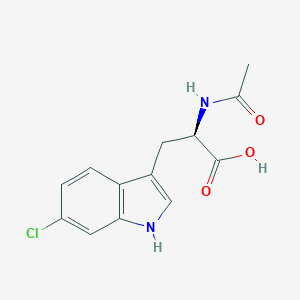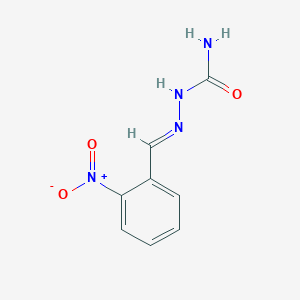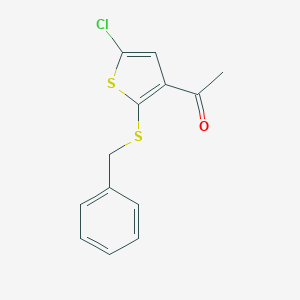
1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
描述
The study of thiophene derivatives, like the one , is driven by their wide range of applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. The interest lies in their potential antimicrobial activities and their use in creating complex molecular structures with desirable physical and chemical properties.
Synthesis Analysis
The synthesis of similar thiophene derivatives often involves multi-step reactions, starting from basic thiophene compounds and incorporating various functional groups through processes like condensation, halogenation, and the introduction of sulfanyl groups. For example, Naganagowda and Petsom (2011) detailed the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives through condensation reactions, showcasing a methodology that could be adapted for the compound (Naganagowda & Petsom, 2011).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, provides detailed information on the geometry, bond lengths, and angles of similar compounds. Studies often employ DFT calculations to predict and confirm the molecular structure, as seen in the work by Majumdar (2016), which emphasizes the importance of computational methods in understanding the structure of complex molecules (Majumdar, 2016).
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, including electrophilic substitution, nucleophilic displacement, and coupling reactions. These reactions are crucial for modifying the compound's structure to achieve desired properties or functionalities. The study by Amani and Nematollahi (2012) on the electrochemical synthesis of arylthiobenzazoles exemplifies the type of chemical reactions that can be applied to thiophene derivatives for functionalization (Amani & Nematollahi, 2012).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as melting points, boiling points, and solubility, depend significantly on their molecular structure. These properties are essential for determining the compound's applicability in different mediums and conditions. Unfortunately, specific data on "1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone" were not found, but similar studies on related compounds provide a basis for predictions.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental for understanding how thiophene derivatives can be utilized in chemical syntheses and in various applications. The electronic properties, such as HOMO-LUMO gaps, often discussed in literature, give insights into the compound's potential as a semiconductor or in photovoltaic applications. For instance, the work by Cai et al. (2020) on the analysis of benzodioxolylmethyleneamino phenyl)ethanone oxime offers an example of how these properties are examined in similar molecules (Cai, Xu, Chai, & Li, 2020).
属性
IUPAC Name |
1-(2-benzylsulfanyl-5-chlorothiophen-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS2/c1-9(15)11-7-12(14)17-13(11)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGHIPPKDCMIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)Cl)SCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430975 | |
| Record name | 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone | |
CAS RN |
160982-09-2 | |
| Record name | 1-[5-Chloro-2-[(phenylmethyl)thio]-3-thienyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160982-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

